molecular formula C21H14ClFN6O2 B2787554 5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1215680-29-7

5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

カタログ番号: B2787554
CAS番号: 1215680-29-7
分子量: 436.83
InChIキー: JMOUSKGJQMXJDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold recognized for its pharmacological relevance in kinase inhibition and anticancer activity . The core structure is modified with a 1,2,4-oxadiazole moiety at the 5-position and a p-tolyl group at the 1-position. The p-tolyl group contributes to lipophilicity, influencing membrane permeability .

特性

IUPAC Name

5-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-16(22)17(23)8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOUSKGJQMXJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares the target compound with structurally similar pyrazolo[3,4-d]pyrimidinones:

Compound Name / Example ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound 5-((3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl) ~495.9 (calc.) N/A Oxadiazole enhances metabolic stability; p-tolyl increases lipophilicity
Example 2 () 3-(2,4-dimethylthiazol-5-yl), 4-amino, 1-(4-fluorophenyl) 531.3 252–255 Thiazole improves solubility; fluorine enhances bioavailability
Example 33 () 3-methyl, 4-amino, 1-(3-fluorophenyl) ~440.4 (calc.) N/A Methyl group reduces steric hindrance; fluorine aids target binding
Example 85 () 3-(3-fluoro-4-isopropoxyphenyl), 4-morpholino 586.3 193–196 Morpholino boosts solubility; isopropoxy enhances pharmacokinetics
Example 41 () 3-(methylthio), 4-amino ~420.5 (calc.) 102–105 Thioether increases lipophilicity; low MP suggests crystalline flexibility

Physicochemical and Pharmacological Insights

  • Solubility: Compounds with polar groups like morpholino (Example 85) or thiazole (Example 2) exhibit higher aqueous solubility than the target compound, which relies on the p-tolyl group for lipophilic balance .
  • Binding Affinity : Fluorine atoms in Examples 2 and 33 enhance binding to hydrophobic enzyme pockets via halogen bonding, a feature shared with the target compound’s 4-chloro-3-fluorophenyl group .

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core in this compound?

  • Methodological Answer: The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold can be synthesized via cyclocondensation reactions. For example, a substituted pyrazole-4-carbaldehyde intermediate is condensed with a urea derivative under acidic conditions (e.g., POCl₃) to form the fused pyrimidinone ring. Key steps include optimizing reaction time (12–24 hours) and temperature (80–120°C) to prevent side-product formation. Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (pyrimidinone proton at δ 8.2–8.5 ppm) confirms the core structure .

Q. How can researchers validate the purity and structural integrity of intermediates during synthesis?

  • Methodological Answer: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, while high-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies functional groups, such as the oxadiazole methylene bridge (δ 4.5–5.0 ppm in ¹H NMR) and pyrazolo-pyrimidinone carbonyl (δ 160–165 ppm in ¹³C NMR) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer: Initial screening involves in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Antimicrobial activity can be tested using broth microdilution (MIC against S. aureus or E. coli), with resazurin as a viability indicator .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties relevant to target binding?

  • Methodological Answer: DFT calculations (B3LYP/6-311G** basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electrostatic potential maps identify nucleophilic/electrophilic regions, correlating with kinase ATP-binding pockets. Mulliken charges on the oxadiazole nitrogen (e.g., −0.45 e) highlight potential hydrogen-bonding interactions. Validation against X-ray crystallography or docking studies (AutoDock Vina) refines predictions .

Q. What strategies resolve contradictory bioactivity data across cell lines or assay conditions?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM) may arise from cell permeability or off-target effects. Use orthogonal assays:
  • Compare 2D vs. 3D cell culture models (e.g., spheroids) for cytotoxicity.
  • Perform thermal shift assays (TSA) to confirm target engagement.
  • Validate selectivity via kinome-wide profiling (e.g., KINOMEscan®). Adjust buffer conditions (e.g., ATP concentration) to mimic physiological environments .

Q. How can structure-activity relationship (SAR) studies optimize the oxadiazole substituent?

  • Methodological Answer: Systematically replace the 4-chloro-3-fluorophenyl group with bioisosteres (e.g., 4-CF₃, 3,4-diCl) and assess potency. Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups. Measure logP (HPLC) and aqueous solubility (shake-flask method) to correlate hydrophobicity with membrane permeability. SAR trends may reveal that electron-withdrawing groups enhance kinase inhibition .

Q. What analytical techniques identify degradation products under stress conditions?

  • Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS (Q-TOF) with ESI+ ionization identify major degradants. For example, oxidative cleavage of the oxadiazole ring generates a carboxylic acid derivative (m/z +16). Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics using Arrhenius modeling .

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